Decursinol angelate
Overview
Description
Decursinol angelate is a pyranocoumarin compound derived from the roots of the Korean medicinal herb Angelica gigas Nakai . This compound has garnered significant attention due to its potent anti-inflammatory and anti-cancer properties . This compound is known for its ability to modulate various biological pathways, making it a promising candidate for therapeutic applications .
Mechanism of Action
Target of Action
Decursinol Angelate (DA) is a pyranocoumarin compound obtained from the roots of Angelica gigas . The primary targets of DA are growth factors such as vascular endothelial growth factor, transcription factors such as signal transducer and activator of transcription 3 and nuclear factor kappa-light-chain-enhancer of activated B cells, cellular enzymes including matrix metalloproteinases cyclooxygenase, and protein kinases such as extracellular receptor kinase, phosphatidylinositol-3-kinase, and protein kinase C .
Mode of Action
DA shows potential anti-inflammatory activity by modulating its primary targets . It has the ability to induce apoptosis by activating pro-apoptotic proteins and the caspase cascade, and reduces the expression of anti-apoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma-extra-large .
Biochemical Pathways
DA affects the MAP kinase and NFκB signaling pathways . It inhibits the activation of MAP kinases and the translocation of NFκB . It also promotes G1 phase block in cancer cells by enhancing P21 and downregulating cyclin D1 expression through activation of the mitogen-activated protein kinase/extracellular signal-regulated kinase1/2 (MAPK/ERK1/2) signaling pathway .
Pharmacokinetics
The pharmacokinetics of DA is yet to be fully understood. It is known that da is rapidly converted to decursinol in the body . The terminal elimination half-life for DA is approximately 19.3 hours .
Result of Action
The interaction of DA with multiple molecular targets and its cytotoxic effects make it a favorable candidate for treating various chronic inflammatory diseases such as cancers (prostate, breast, leukemia, cervical, and myeloma), rheumatoid arthritis, diabetic retinopathy, hepatic fibrosis, osteoclastogenesis, allergy, and Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Decursinol Angelate has shown potential anti-inflammatory activity by modulating growth factors such as vascular endothelial growth factor, transcription factors such as signal transducer and activator of transcription 3 and nuclear factor kappa-light-chain-enhancer of activated B cells, cellular enzymes including matrix metalloproteinases cyclooxygenase, and protein kinases such as extracellular receptor kinase, phosphatidylinositol-3-kinase, and protein kinase C . These compounds have the ability to induce apoptosis by activating pro-apoptotic proteins and the caspase cascade, and reduced the expression of anti-apoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma-extra-large .
Cellular Effects
This compound has been reported to inhibit the invasion of the fibrosarcoma cell line HT1080 and the breast cancer cell line MDA-MB-231 . It also appears to suppress type 17 helper T (Th17) cell responses in dextran sodium sulfate-induced colitis model .
Molecular Mechanism
This compound inhibits VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway . It also inhibits the activation of MAP kinases and the translocation of NFκB, and decreases the expression and exogenous secretion of IL-1β and IL-6 .
Temporal Effects in Laboratory Settings
This compound significantly suppressed neovessel formation in chick chorioallantoic membrane and tumor growth in a mouse model . The microvessel density in tumors treated with this compound for 14 days was significantly decreased compared with a vehicle control group .
Dosage Effects in Animal Models
The in vivo anti-cancer efficacy of this compound has been reported in prostate and lung models . The dosages of this compound used in these models ranged from 100–200mg/kg, equivalent to 20–100mg/kg D/DA depending on extraction procedures .
Metabolic Pathways
This compound induces apoptosis by regulating intrinsic and extrinsic pathways, inhibits pro-inflammatory molecules, and inactivates various metabolic enzymes by interfering with multiple signaling pathways at different levels to regulate cytokines, transcription factors, enzymes, and apoptotic proteins .
Transport and Distribution
This compound is rapidly converted to decursinol (DOH) in rodents . In vitro metabolism studies suggested that this compound might be metabolized differently in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decursinol angelate can be extracted from the roots of Angelica gigas Nakai using various methods. One efficient method involves the use of ionic liquids combined with crystallization . The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ((BMIm)BF4) is particularly effective in extracting this compound . The extraction process is optimized by adjusting parameters such as solid-to-liquid ratio, temperature, and time . Under optimal conditions, the extraction yields of this compound are high, and the compound can be further purified using crystallization techniques .
Industrial Production Methods: For industrial production, high-performance liquid chromatography (HPLC) is commonly used to isolate and purify this compound from the ethanol extract of Angelica gigas Nakai . The purity of the isolated compound can reach up to 99.97% using recycling HPLC . This method ensures the production of high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Decursinol angelate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used . For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Decursinol angelate has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is used as a model compound for studying pyranocoumarin derivatives . In biology and medicine, this compound is investigated for its anti-inflammatory, anti-cancer, and neuroprotective effects . It has shown potential in treating various chronic inflammatory diseases, including cancers, rheumatoid arthritis, diabetic retinopathy, and Alzheimer’s disease . Additionally, this compound is explored for its role in modulating immune responses and inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Decursinol angelate is often compared with other pyranocoumarin compounds, such as decursin and decursinol . While all three compounds share similar structures and biological activities, this compound is unique in its ability to modulate a broader range of molecular targets and pathways . This makes it a more versatile compound for therapeutic applications . Other similar compounds include nodakenin and decursinol chloroacrylates, which also exhibit anti-inflammatory and anti-cancer properties .
Properties
IUPAC Name |
[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-5-11(2)18(21)23-16-9-13-8-12-6-7-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/b11-5-/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGABNGOXUSXQDD-XKGFZTIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315533 | |
Record name | Decursinol angelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130848-06-5 | |
Record name | Decursinol angelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130848-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decursinol angelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130848065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decursinol angelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECURSINOL ANGELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU5241LCL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.